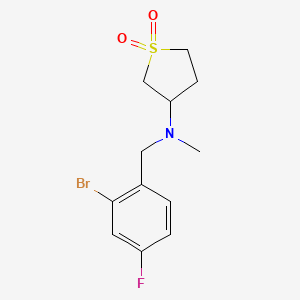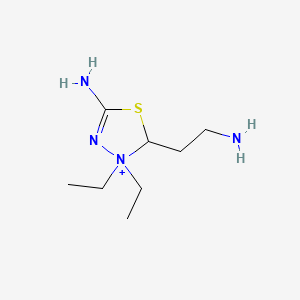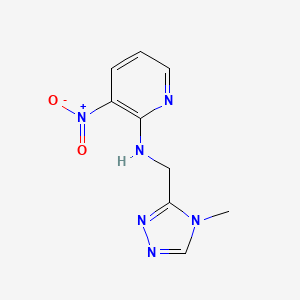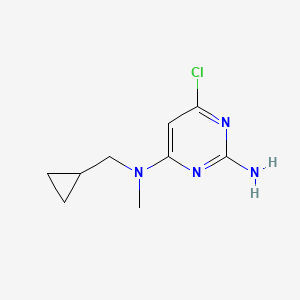
6-chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamine typically involves the reaction of appropriate pyrimidine derivatives with chlorinating agents and subsequent substitution reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize impurities. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
6-Chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamine include other pyrimidine derivatives with different substituents. Examples include:
- 6-Chloro-N4-(cyclopropylmethyl)-N4-(2-thienylmethyl)-2,4-pyrimidinediamine
- 6-Chloro-N4-(cyclopropylmethyl)-N4-ethylpyrimidine-2,4-diamine.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. These unique features make it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H13ClN4 |
|---|---|
Molecular Weight |
212.68 g/mol |
IUPAC Name |
6-chloro-4-N-(cyclopropylmethyl)-4-N-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H13ClN4/c1-14(5-6-2-3-6)8-4-7(10)12-9(11)13-8/h4,6H,2-3,5H2,1H3,(H2,11,12,13) |
InChI Key |
HTDYDUOSONVOKH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CC1)C2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-((4AS,7aS)-1-(2-carboxyethyl)octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14914119.png)
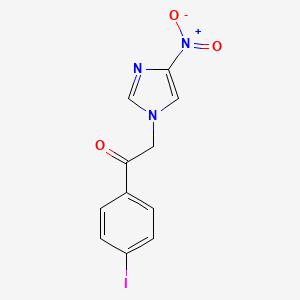
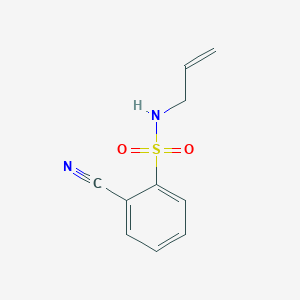
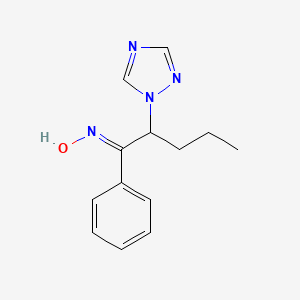
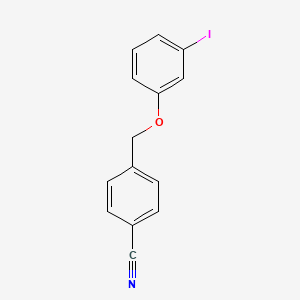
![5-Methyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14914164.png)
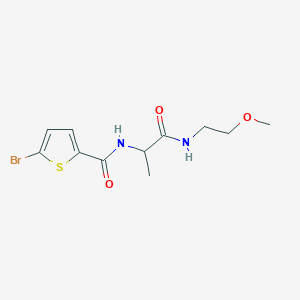
![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)
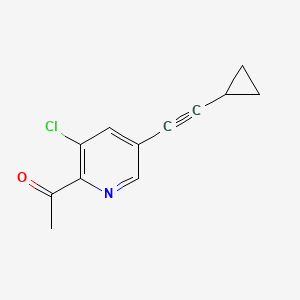
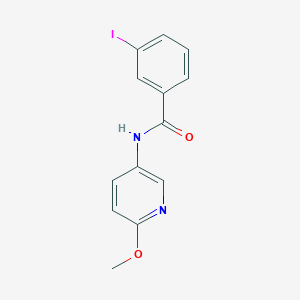
![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14914191.png)
